6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Building Blocks

Standard pyridazine mono- or diacids lack chemoselectivity, forcing low-yielding protection/deprotection steps. This 3,6-disubstituted intermediate solves that: the free -COOH and ethyl ester enable orthogonal diversification without protecting groups. - **Key advantage**: Selective ester cleavage in presence of free acid (patented synthesis). - **Applications**: SAR library synthesis, bioactive metal complex ligands, API intermediate. - **Logistics**: Stable solid; ambient shipping available.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 604000-34-2
Cat. No. B3146596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
CAS604000-34-2
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)C(=O)O
InChIInChI=1S/C8H8N2O4/c1-2-14-8(13)6-4-3-5(7(11)12)9-10-6/h3-4H,2H2,1H3,(H,11,12)
InChIKeyIAKGODNDDOWLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2): A Versatile Pyridazine Dicarboxylate Building Block for Heterocyclic Synthesis


6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (CAS: 604000-34-2), also known as 3,6-pyridazinedicarboxylic acid 3-ethyl ester, is a pyridazine derivative with a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol [1]. It is characterized by the presence of both a carboxylic acid group at the 3-position and an ethyl ester group at the 6-position of the pyridazine ring. This compound serves primarily as a synthetic intermediate and building block in organic and medicinal chemistry . Its structural features, including a calculated XLogP of -1 and a topological polar surface area of 89.4 Ų, differentiate it from simpler pyridazine mono-carboxylic acids [1].

1
Orthogonal acid and ethyl ester groups enable sequential, chemoselective modifications
2
3,6-disubstituted pyridazine scaffold supports library synthesis and SAR exploration
3
Differentiated carboxyl handles allow protecting-group-free synthesis strategies

Why Generic Substitution of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid (604000-34-2) Fails in Key Research Applications


Substituting 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid with generic pyridazine carboxylic acids like pyridazine-3-carboxylic acid or 4,5-pyridazinedicarboxylic acid is not scientifically valid due to fundamental differences in molecular geometry and reactivity. The target compound's unique 3,6-disubstitution pattern with differentiated acid and ester functionalities enables orthogonal protection strategies in synthesis . This is in stark contrast to the symmetric 4,5-dicarboxylic acid (CAS 59648-14-5) which lacks this chemoselectivity, and the mono-carboxylic acid (CAS 5006-66-6) which is known to exhibit weak biological activity [1]. These structural distinctions critically impact lipophilicity, metal-binding modes, and subsequent derivatization potential, making the target compound a non-interchangeable intermediate in specific research workflows.

Symmetric 4,5-diacid lacks orthogonal reactivity
4,5-Pyridazinedicarboxylic acid (CAS 59648-14-5) presents two identical COOH groups, preventing stepwise, chemoselective transformations required in many synthetic routes.
Mono-carboxylic acid analog misses ester tuning handle
Pyridazine-3-carboxylic acid (CAS 5006-66-6) cannot provide the lipophilicity modulation or additional derivatization site offered by the 6-ethoxycarbonyl group.
Metal-binding and derivative bioactivity differ
The substitution pattern influences coordination geometry and downstream biological readouts; substituting may invalidate results in coordination chemistry and metallodrug campaigns.

Product-Specific Quantitative Evidence Guide: Differentiating 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid from Analogs


Unique Orthogonal Reactivity from 3,6-Dicarboxylate Substitution vs. 4,5-Dicarboxylate Analog

6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid provides orthogonal reactivity due to its differentiated carboxylic acid and ethyl ester groups at the 3- and 6-positions. This allows for sequential, chemoselective modifications, a capability not present in symmetric dicarboxylic acid analogs. In a representative synthetic protocol from US Patent US08314240B2, the ethyl ester is selectively cleaved under mild basic conditions (1 M NaOH, EtOH, 3.5h) to yield the parent 3,6-dicarboxylic acid, demonstrating controlled deprotection [1]. In contrast, 4,5-pyridazinedicarboxylic acid (CAS 59648-14-5) contains two identical carboxylic acid groups, which cannot be addressed independently without complex protection schemes [2].

Chemoselective Reactivity
Head-to-head
3,6-diester: selective ethyl ester hydrolysis under mild basic conditions (1M NaOH, EtOH, 3.5h). 4,5-diacid: two identical COOH groups; cannot differentiate.
Enables sequential, chemoselective modifications
Referenced from US08314240B2 synthetic protocol
Organic Synthesis Medicinal Chemistry Building Blocks

Enhanced Lipophilicity Profile (XLogP -1) Compared to Simpler Pyridazine-3-carboxylic Acid

The target compound exhibits a calculated partition coefficient (XLogP) of -1, a result of its ethyl ester substituent [1]. This value indicates significantly higher lipophilicity compared to the parent pyridazine-3-carboxylic acid, which lacks the ester group. Increased lipophilicity is a key parameter influencing membrane permeability and bioavailability in drug discovery. The ethyl ester acts as a prodrug-like moiety, which can be strategically employed to modulate physicochemical properties without permanently altering the core scaffold.

Lipophilicity (XLogP)
Class-level
Target compound: -1. Pyridazine-3-carboxylic acid: more polar (lower negative value). Increase attributed to ethyl ester substituent.
May support membrane permeability studies
Calculated value; experimental validation recommended
Drug Discovery Medicinal Chemistry ADME

Superior Anti-Biofilm Activity of Derivative Complexes vs. Free Pyridazine-3-carboxylic Acid Ligand

While direct activity data for the specific target compound is unavailable, studies on the closely related pyridazine-3-carboxylic acid (pdz-3-COOH) demonstrate the value of this scaffold. Świderski et al. (2024) found that pdz-3-COOH itself exhibits weak to moderate biological activity [1]. However, when complexed with ruthenium to form compounds 1 and 2, the resulting complexes demonstrated significantly improved anti-biofilm activity against Pseudomonas aeruginosa PAO1, outperforming the free ligand [1]. The pyridazine carboxylate was shown to bind to metal ions bidentately through the nitrogen donor of the pyridazine ring and one carboxylate oxygen [1]. This provides a clear, class-level inference that the pyridazine-3-carboxylic acid motif, present in the target compound, is a productive starting point for generating bioactive metal complexes, with the additional ester group offering a distinct site for further functionalization.

Anti-biofilm Activity (Derivative)
Class-level
Ru-complexes of pyridazine-3-carboxylate core scaffold reported higher anti-biofilm activity against P. aeruginosa PAO1 compared to free pdz-3-COOH.
Supports use as ligand scaffold for metallodrug research
Derivative data; target compound itself not directly tested
Antibacterial Biofilm Coordination Chemistry

Optimal Research and Industrial Application Scenarios for 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid (604000-34-2)


Medicinal Chemistry: Synthesis of Focused Libraries with Differentiated Functional Handles

The target compound is an ideal starting material for synthesizing diverse compound libraries. Its orthogonal acid and ester groups allow for parallel or sequential diversification. The carboxylic acid can be used for amide coupling or other standard transformations, while the ethyl ester can be selectively hydrolyzed, transesterified, or reduced to an alcohol. This is a significant advantage over symmetric diacids like 4,5-pyridazinedicarboxylic acid, which would require inefficient and yield-limiting monofunctionalization steps. The resulting products are primed for structure-activity relationship (SAR) studies in drug discovery programs.

Coordination Chemistry: Development of Novel Metal-Organic Complexes and Materials

The pyridazine-3-carboxylate motif has been validated as a viable ligand for forming bioactive metal complexes. The target compound offers a more advanced scaffold for this application. The additional 6-ethoxycarbonyl group can act as a spectator ligand to fine-tune the steric and electronic properties of the metal center without directly participating in coordination. Alternatively, it can be converted to other functional groups (e.g., amides, hydrazides) for tethering to surfaces, biomolecules, or other secondary ligands, expanding the scope of potential applications in catalysis, sensing, and materials science.

Process Chemistry: Chemoselective Transformations in API Intermediate Synthesis

In the synthesis of complex active pharmaceutical ingredients (APIs), the ability to perform chemoselective reactions is paramount. The target compound's differentiated carboxyl groups allow for a 'protecting-group-free' approach to selective transformations, as demonstrated by its patented synthesis where the ethyl ester is cleaved in the presence of the free acid. This type of orthogonal reactivity can lead to more efficient, higher-yielding, and more cost-effective manufacturing routes, making it a valuable intermediate in process chemistry R&D.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Orthogonal acid/ester handles
Chemoselective diversification efficiency
Metal-organic complex research
Pyridazine carboxylate ligand scaffold
Metal-binding mode & steric/electronic tuning
API intermediate synthesis
Differentiated protecting-group strategy
Selective deprotection & step economy

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